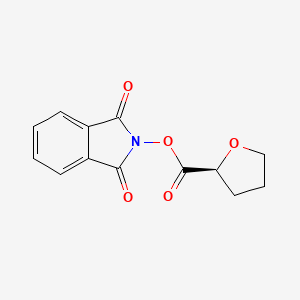
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dioxoisoindoline moiety and an oxolane carboxylate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate typically involves the reaction of isoindoline derivatives with oxolane carboxylate precursors. One common method involves the use of 1,3-dioxoisoindoline and oxolane-2-carboxylic acid under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: Substitution reactions involving nucleophiles can result in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxoisoindoline derivatives, while substitution reactions can produce various substituted isoindoline compounds .
Aplicaciones Científicas De Investigación
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, leading to changes in cellular processes. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: Similar in structure but with a propanoyl chloride group.
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate: Contains a tert-butoxycarbonyl amino group.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Features a propanamide group.
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate is unique due to its combination of the dioxoisoindoline moiety and oxolane carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and the development of novel compounds .
Propiedades
Fórmula molecular |
C13H11NO5 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) (2S)-oxolane-2-carboxylate |
InChI |
InChI=1S/C13H11NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-2,4-5,10H,3,6-7H2/t10-/m0/s1 |
Clave InChI |
HMQLJJPUSZLJTE-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1CC(OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


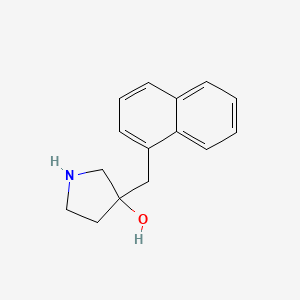
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
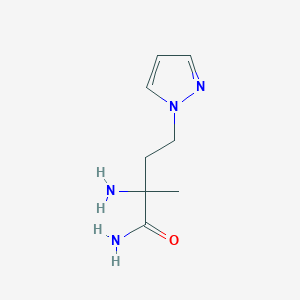
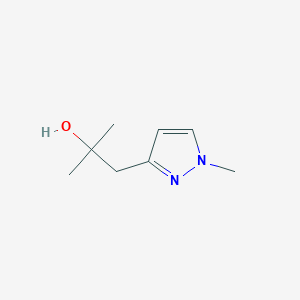
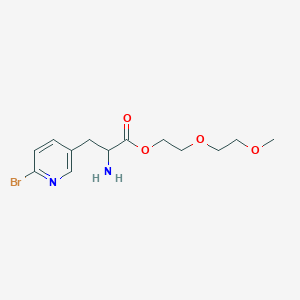
![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)
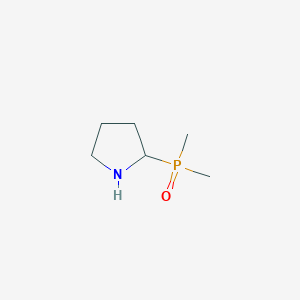
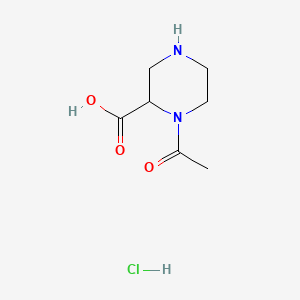
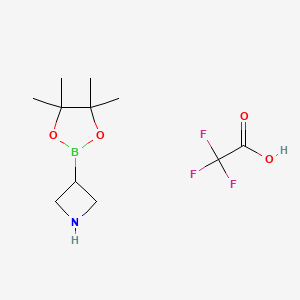
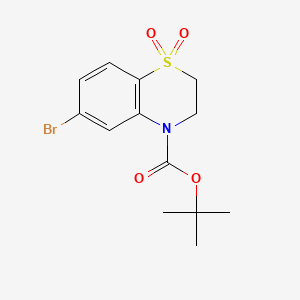

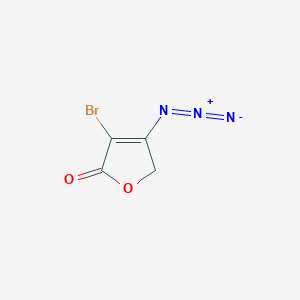
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)

